8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H5ClF2N2O2. It is part of the imidazo[1,2-a]pyridine family, known for their valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of a chloro group at the 8th position and a difluoromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring, along with a carboxylic acid group at the 3rd position.
Properties
IUPAC Name |
8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXJQIWNJGVSQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Cl)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloro-3-nitropyridine with difluoromethylamine, followed by cyclization and subsequent chlorination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the chloro or difluoromethyl groups .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. In particular, studies have shown that 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can inhibit the proliferation of various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and the inhibition of specific kinases involved in cancer cell survival pathways.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary data suggest that it exhibits inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study : An investigation into the antimicrobial effectiveness of various imidazo[1,2-a]pyridine derivatives revealed that 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid showed particularly strong activity against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent .
Pharmacological Insights
The pharmacological profile of 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid suggests its potential as a multi-target drug candidate. Its ability to modulate various biological pathways makes it an attractive candidate for treating diseases beyond cancer.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chloro and difluoromethyl groups.
2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but lacks the chloro group.
8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but lacks the difluoromethyl group.
Uniqueness
8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both the chloro and difluoromethyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Biological Activity
8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H6ClF2N3O2
- Molecular Weight : 233.62 g/mol
- IUPAC Name : 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
The biological activity of 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation.
Anti-inflammatory Activity
Research indicates that this compound exhibits notable anti-inflammatory properties. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs such as celecoxib, suggesting its potential as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
The SAR studies highlight the significance of specific substituents on the imidazo[1,2-a]pyridine scaffold. The presence of electron-withdrawing groups enhances the compound's potency against COX enzymes. Modifications at the C6 position have been shown to significantly affect biological activity; for example, introducing difluoromethyl and chloro groups can increase inhibitory effects .
| Substituent | Activity | Comments |
|---|---|---|
| Chloro | Increases COX-2 inhibition | Essential for anti-inflammatory activity |
| Difluoromethyl | Enhances potency | Contributes to overall biological activity |
Case Studies
Several studies have investigated the biological effects of 8-Chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid:
- In vitro Studies : In a study assessing the cytotoxic effects on cancer cell lines, the compound demonstrated significant cell viability reduction with an IC50 value below 150 μM in HeLa cells. This suggests its potential as an anticancer agent .
- In vivo Studies : Animal models have shown that administration of this compound can reduce inflammation markers in carrageenan-induced paw edema tests. The efficacy was comparable to that of indomethacin, a widely used anti-inflammatory drug .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
